Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with two phenyl groups at positions 2 and 4 and an ethyl ester at position 3. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-2-21-18(20)16-15(13-9-5-3-6-10-13)19-17(22-16)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPBEPYJIQAQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminothiophenol and ethyl 2-bromo-2-phenylacetate in the presence of a base like potassium carbonate can yield the desired thiazole derivative . The reaction typically requires refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate involves interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects . The compound’s anti-inflammatory and antitumor activities may involve inhibition of specific signaling pathways and modulation of gene expression.
Comparison with Similar Compounds
Key Observations:
- Thiazole vs.
- Substituent Effects: The trifluoromethyl group (CF₃) in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate enhances lipophilicity and metabolic stability, making it suitable for drug design . Hydroxyl groups (e.g., Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate) improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
Pharmacological and Industrial Relevance
- Industrial applications (e.g., agrochemicals or polymers) may favor derivatives with fluorinated or methyl groups for improved environmental persistence or material properties .
Biological Activity
Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole family, recognized for its diverse biological activities. This article explores its biological activity across various domains, including antibacterial, antifungal, anti-inflammatory, antitumor, and antidiabetic effects.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 325.38 g/mol
The compound features an ethyl ester and diphenyl groups, which contribute to its biological properties.
Antibacterial and Antifungal Activity
This compound has shown significant antibacterial and antifungal properties in various studies.
- Inhibition Studies : In vitro assays demonstrated that the compound exhibited inhibition percentages surpassing standard drugs like diclofenac sodium. For instance, certain derivatives achieved up to 64.28% inhibition at a dose of 25 mg/kg compared to 57.14% for the standard drug.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been extensively studied:
- Mechanism of Action : this compound modulates inflammatory responses by affecting various signaling pathways involved in inflammation.
- Results : Promising anti-inflammatory activity was reported with certain derivatives outperforming established anti-inflammatory medications under similar experimental conditions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects:
- Cell Culture Assays : The compound has been evaluated against multiple cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- Inhibition Results : Some derivatives demonstrated substantial tumor growth inhibition with IC50 values as low as 1.11 μg/mL , indicating potent cytotoxicity against specific cancer types .
Antidiabetic Effects
The potential antidiabetic properties of this compound have also been explored:
- Mechanism : The compound may influence glucose metabolism and enhance insulin sensitivity.
- Experimental Findings : In vitro assays revealed significant trypanocidal activity against Trypanosoma brucei, with IC50 values as low as 0.42 μM , indicating effective efficacy against the parasite.
Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the multifaceted nature of this compound's biological activity:
- Antitumor Mechanism Study :
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Inflammatory Response Modulation :
- Research indicated that the compound could significantly reduce levels of inflammatory markers in both in vitro and in vivo models.
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Antimicrobial Efficacy :
- In a comparative study against common pathogens, this compound demonstrated superior antimicrobial properties compared to several conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
